molecular formula C10H8BrN B2979304 4-Bromo-5-methylisoquinoline CAS No. 1781080-18-9

4-Bromo-5-methylisoquinoline

Cat. No. B2979304
CAS RN: 1781080-18-9
M. Wt: 222.085
InChI Key: LMEGTHWPKFUYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-methylisoquinoline is a chemical compound with the empirical formula C10H8BrN . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-Bromo-5-methylisoquinoline and similar compounds has been reported in the literature. For instance, 2-alkynyl benzyl azides have been used to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methylisoquinoline can be analyzed using techniques such as X-ray diffraction and single-crystal X-ray diffraction . These techniques allow for the determination of the three-dimensional molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-methylisoquinoline can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates involved in the reactions .

Safety and Hazards

The safety data sheet for 4-Bromo-5-methylisoquinoline suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also mentions that the compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

While specific future directions for 4-Bromo-5-methylisoquinoline were not found in the retrieved papers, research in the field of metal-organic frameworks (MOFs) suggests that developments in multivariable MOFs could be a future direction .

properties

IUPAC Name

4-bromo-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-12-6-9(11)10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEGTHWPKFUYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylisoquinoline

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